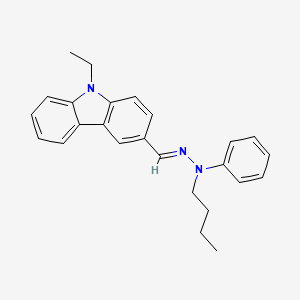
3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole
描述
“3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole” is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound features a hydrazone functional group, which is known for its versatility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole” typically involves the following steps:
Formation of the Hydrazone: The reaction between 2-butyl-2-phenylhydrazine and an appropriate aldehyde or ketone to form the hydrazone intermediate.
Coupling with Carbazole: The hydrazone intermediate is then coupled with 9-ethyl-9H-carbazole under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to corresponding amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole or hydrazone moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole oxides, while reduction could produce amines.
科学研究应用
Chemistry
In chemistry, “3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole” can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications and functionalizations.
Biology and Medicine
In biology and medicine, carbazole derivatives have shown potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound could be explored for similar applications.
Industry
In the industrial sector, carbazole derivatives are used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The hydrazone functional group adds versatility, making this compound valuable in material science.
作用机制
The mechanism of action for “3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole” would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior.
相似化合物的比较
Similar Compounds
9-Ethyl-9H-carbazole: Lacks the hydrazone group, making it less versatile in certain reactions.
2-Butyl-2-phenylhydrazone: Does not contain the carbazole moiety, limiting its applications in organic electronics.
Carbazole: The parent compound, which is less functionalized and therefore less versatile.
Uniqueness
“3-((2-Butyl-2-phenylhydrazono)methyl)-9-ethyl-9H-carbazole” is unique due to the presence of both the carbazole and hydrazone functional groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields.
属性
IUPAC Name |
N-butyl-N-[(9-ethylcarbazol-3-yl)methylideneamino]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3/c1-3-5-17-28(21-11-7-6-8-12-21)26-19-20-15-16-25-23(18-20)22-13-9-10-14-24(22)27(25)4-2/h6-16,18-19H,3-5,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJYNCPGAXBZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)N=CC2=CC3=C(C=C2)N(C4=CC=CC=C43)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659907 | |
| Record name | 3-[(2-Butyl-2-phenylhydrazinylidene)methyl]-9-ethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88107-84-0 | |
| Record name | 3-[(2-Butyl-2-phenylhydrazinylidene)methyl]-9-ethyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10659907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![7-Oxabicyclo[4.1.0]heptan-3-ylmethyl acrylate](/img/structure/B1662022.png)



